molecular formula C7H14N2O B1500114 3-Isopropyl-piperazin-2-one CAS No. 856845-64-2

3-Isopropyl-piperazin-2-one

Cat. No. B1500114
CAS RN: 856845-64-2
M. Wt: 142.2 g/mol
InChI Key: CMYZSPVNMZJMRZ-UHFFFAOYSA-N
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Description

3-Isopropyl-piperazin-2-one (IPPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is used for R&D purposes and not for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of piperazine derivatives, including 3-Isopropyl-piperazin-2-one, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 3-Isopropyl-piperazin-2-one is C7H14N2O, and its molecular weight is 142.2 g/mol.


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines were obtained in two steps from available amino acids .

Scientific Research Applications

Pharmaceutical Research

“3-Isopropyl-piperazin-2-one” derivatives have been studied for their potential cytotoxic activity, which could be useful in the development of new anticancer drugs. Researchers have explored various cyclic imines, lactams, and aminophosphonates derived from piperazin-2-one structures for their ability to inhibit the growth of cancer cells .

Asymmetric Synthesis

These compounds are also used in asymmetric catalysis to produce chiral molecules. The synthesis of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones has been achieved with high yields and enantiomeric excess, indicating their potential application in producing optically active pharmaceuticals .

Anti-tubercular Agents

Piperazin-2-one derivatives have been designed and synthesized as part of efforts to find potent anti-tubercular agents. Some compounds have shown higher activity than standard drugs, suggesting that “3-Isopropyl-piperazin-2-one” could be a candidate for further investigation in this field .

Mechanism of Action

While the specific mechanism of action for 3-Isopropyl-piperazin-2-one is not explicitly stated in the sources, piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Safety and Hazards

3-Isopropyl-piperazin-2-one is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity from single exposure (Category 3) . Precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only in a well-ventilated area .

properties

IUPAC Name

3-propan-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5(2)6-7(10)9-4-3-8-6/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYZSPVNMZJMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661337
Record name 3-(Propan-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-piperazin-2-one

CAS RN

856845-64-2
Record name 3-(Propan-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 856845-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-bromo-3-methylbutanoate (2.2 g, 10.52 mmol) in ethanol (15 mL) was added dropwise over a period of 2.5 hours to a stirred refluxing solution of ethane-1,2-diamine (13.2 mL, 197 mmol) in ethanol (60 mL). The mixture was heated for another 2.5 hours, and sodium ethoxide in ethanol (21% by wt) (4.0 mL, 10.80 mmol) was added and the mixture was heated for another 90 minutes. The reaction was then cooled and concentrated. After trituration with ether, the title compound was used in the next step without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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